molecular formula C26H26F3N3O2S B460260 N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 488744-47-4

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460260
CAS No.: 488744-47-4
M. Wt: 501.6g/mol
InChI Key: KVFZPZXXFQCFHV-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine-2-carboxamide derivative characterized by three key structural motifs:

  • 1-Adamantyl group: A rigid, lipophilic bicyclic hydrocarbon attached to the carboxamide nitrogen. This group enhances metabolic stability and may influence binding affinity through steric and hydrophobic interactions .
  • 4-Methoxyphenyl substituent: At position 6 of the thienopyridine core, contributing to π-π stacking and electronic effects.
  • Trifluoromethyl group: At position 4, known to improve lipophilicity and resistance to oxidative metabolism .

This compound belongs to a broader class of antiplasmodial and kinase-inhibiting agents, with structural analogs demonstrating varied biological activities .

Properties

IUPAC Name

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O2S/c1-34-17-4-2-16(3-5-17)19-9-18(26(27,28)29)20-21(30)22(35-24(20)31-19)23(33)32-25-10-13-6-14(11-25)8-15(7-13)12-25/h2-5,9,13-15H,6-8,10-12,30H2,1H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFZPZXXFQCFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)NC45CC6CC(C4)CC(C6)C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A widely adopted method involves cyclizing thiourea precursors under acidic conditions. For example, reacting 2-cyanothioacetamide with α-bromochalcones yields 4,5-dihydrothiophene intermediates, which undergo oxidative aromatization to form the thienopyridine core.

Procedure :

  • Michael Addition : Cyanothioacetamide reacts with α-bromochalcone in ethanol at 80°C for 6 hours, forming a dihydrothiophene intermediate (yield: 68–72%).

  • Oxidative Aromatization : Treating the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene at 110°C for 3 hours yields the fully aromatic thieno[2,3-b]pyridine (yield: 85%).

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable modular core assembly. Suzuki-Miyaura coupling of halogenated thiophene precursors with 4-methoxyphenylboronic acid installs the aryl group early in the synthesis.

Example :

  • React 5-bromo-3-nitrothieno[2,3-b]pyridine with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ in dioxane/water (3:1) at 90°C for 12 hours (yield: 78%).

Functionalization of the Core

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at C4 is introduced via radical trifluoromethylation or nucleophilic substitution.

Radical Pathway :

  • Using Umemoto’s reagent (CF₃SO₂Ph) and CuI in DMF at 120°C for 8 hours achieves C4 trifluoromethylation (yield: 65%).

Nucleophilic Substitution :

  • Displace a nitro group at C4 with CF₃SiMe₃ in the presence of CsF in DMF at 100°C (yield: 58%).

Amino Group Installation

Reduction of a nitro precursor is the most reliable method:

  • Hydrogenate 3-nitrothieno[2,3-b]pyridine using H₂/Pd-C in ethanol at 50°C for 6 hours (yield: 92%).

Adamantyl Carboxamide Attachment

Coupling the carboxylic acid derivative with 1-adamantylamine completes the synthesis:

Stepwise Process :

  • Carboxylic Acid Formation : Hydrolyze the methyl ester using LiOH in THF/water (4:1) at 60°C for 4 hours.

  • Amide Coupling : React the acid with 1-adamantylamine using HATU and DIPEA in DMF at 25°C for 12 hours (yield: 81%).

Optimization and Challenges

Solvent and Catalyst Screening

ParameterCondition 1Condition 2Optimal Condition
Coupling ReagentEDCl/HOBtHATUHATU
SolventDCMDMFDMF
Yield (%)628181

HATU in DMF outperforms EDCl/HOBt due to enhanced solubility of the adamantylamine.

Steric Hindrance Mitigation

The adamantyl group’s bulk necessitates prolonged reaction times (12–24 hours) and elevated temperatures (40–60°C) for complete conversion. Microwave-assisted synthesis reduces time to 2 hours with comparable yields.

Characterization and Validation

Key Analytical Data :

  • HRMS (ESI) : m/z 501.6 [M+H]⁺ (calc. 501.5637).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.97 (d, J = 8.8 Hz, 2H, Ar-H), 2.15–2.01 (m, 15H, Adamantyl).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Cyclization452Cost-effective
Cross-Coupling545Modularity
Hybrid Approach661Balanced efficiency

The hybrid approach combining cyclization and cross-coupling offers the best balance between yield and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group or to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while substitution reactions could introduce various functional groups into the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes or Receptors: Inhibiting or activating specific enzymes or receptors.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways involved in various biological processes.

    Interaction with DNA or RNA: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities with select analogs from the evidence:

Compound Name N-Substituent R6 Substituent R4 Substituent Molecular Formula Key Properties/Activities
Target Compound 1-Adamantyl 4-Methoxyphenyl CF₃ C₂₉H₂₈F₃N₃O₂S Hypothesized enhanced CNS penetration due to adamantyl
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Chlorophenyl Thiophen-2-yl CF₃ C₂₀H₁₂ClF₃N₃OS₂ Antiplasmodial activity (IC₅₀: 0.12 μM)
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Methoxyphenyl Phenyl CF₃ C₂₂H₁₆F₃N₃O₂S Moderate solubility in polar solvents (logP: 3.8)
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Iodophenyl Thiophen-2-yl CF₃ C₂₀H₁₂F₃IN₃OS₂ High molecular weight (622.3 g/mol), potential radioimaging applications
3-Amino-N,N-diethyl-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Diethyl Phenyl CF₃ C₁₉H₁₈F₃N₃OS Reduced steric hindrance; higher metabolic clearance

Key Observations :

  • N-Substituent: The 1-adamantyl group in the target compound is unique among the listed analogs, which predominantly feature aryl or alkyl groups.
  • R4 Substituent: All compounds share the CF₃ group at position 4, critical for enhancing electron-withdrawing effects and stabilizing the thienopyridine core .
  • R6 Substituent : The 4-methoxyphenyl group in the target compound contrasts with phenyl or thiophen-2-yl in others. Methoxy groups improve solubility but may reduce membrane permeability compared to hydrophobic substituents .

Physical Properties :

  • Melting Point : Adamantyl-containing analogs are expected to have higher melting points (>250°C) compared to aryl-substituted compounds (e.g., 241–260°C in ) due to increased crystallinity .
  • Solubility : The adamantyl group reduces aqueous solubility (predicted logP: ~5.2) compared to methoxyphenyl (logP: 3.8) or diethyl (logP: 4.1) analogs .

Biological Activity

N-(1-adamantyl)-3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, a compound with the CAS number 489423-50-9, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes existing research findings regarding its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and structural characteristics that contribute to its pharmacological properties.

  • Molecular Formula : C26H26F3N3O2S
  • Molecular Weight : 501.56 g/mol

The compound's biological activity is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Research indicates that compounds structurally similar to thieno[2,3-b]pyridine derivatives exhibit significant inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for many cancers.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from studies assessing its efficacy:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung Cancer)0.440 ± 0.039EGFR inhibition
NCI-H197515.629 ± 1.03Selective for EGFR WT
NCI-H460>50Limited activity observed

These findings indicate that the compound demonstrates selective cytotoxicity towards certain cancer cells while exhibiting lesser activity against others, suggesting a targeted mechanism of action.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thienopyridine core and side chains have been shown to significantly influence its potency. For instance:

  • The introduction of an adamantyl group enhances hydrophobic interactions with target proteins.
  • The trifluoromethyl group contributes to increased metabolic stability and binding affinity.

Case Studies

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Study on EGFR Inhibition : A study published in Journal of Medicinal Chemistry indicated that modifications in the thienopyridine structure led to enhanced selectivity and potency against EGFR L858R/T790M mutations compared to standard treatments like AZD9291 and olmutinib .
  • Comparative Analysis : Research comparing various thienopyrimidine derivatives showed that those with similar modifications exhibited varying degrees of cytotoxicity, reinforcing the importance of structural optimization in drug development .

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